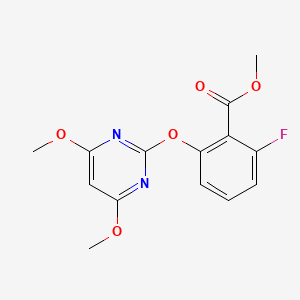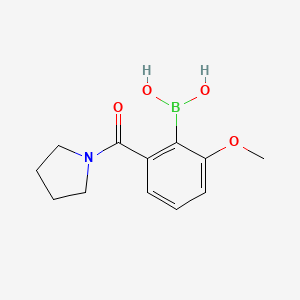
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Descripción general
Descripción
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group, a methoxy group, and a pyrrolidine-1-carbonyl group attached to a phenyl ring, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as ethanol, water, or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the methoxy and pyrrolidine-1-carbonyl groups, making it less versatile.
2-Methoxyphenylboronic acid:
6-(Pyrrolidine-1-carbonyl)phenylboronic acid: Lacks the methoxy group, which may affect its reactivity and stability.
Uniqueness
The combination of these functional groups allows for greater versatility in synthetic and research applications .
Propiedades
Fórmula molecular |
C12H16BNO4 |
|---|---|
Peso molecular |
249.07 g/mol |
Nombre IUPAC |
[2-methoxy-6-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c1-18-10-6-4-5-9(11(10)13(16)17)12(15)14-7-2-3-8-14/h4-6,16-17H,2-3,7-8H2,1H3 |
Clave InChI |
UQCVQYLASNELFU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1OC)C(=O)N2CCCC2)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
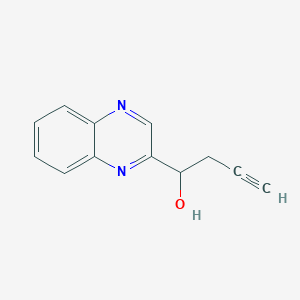
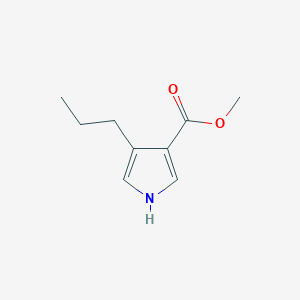
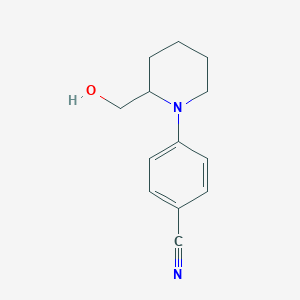
![(6-Chloro-pyrimidin-4-yl)-[3-(4-methyl-piperazin-1-yl)-propyl]-amine](/img/structure/B8350469.png)
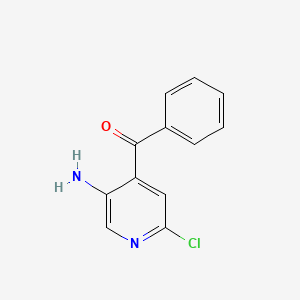
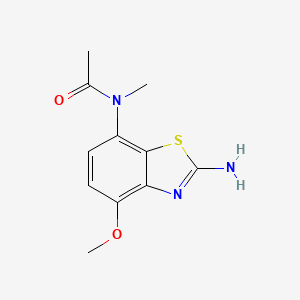
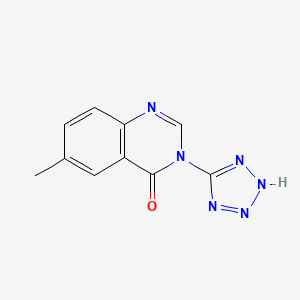
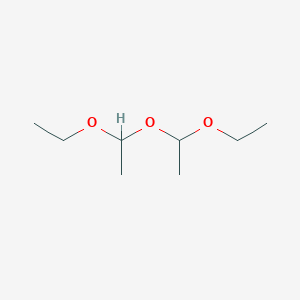
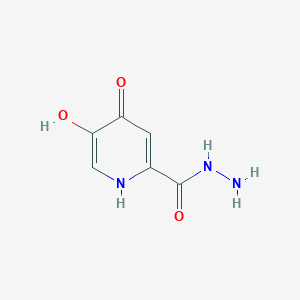
![1-Ethylimidazo[1,5-a]pyrido[4,5-e]pyrazine-4(5H)-one](/img/structure/B8350504.png)
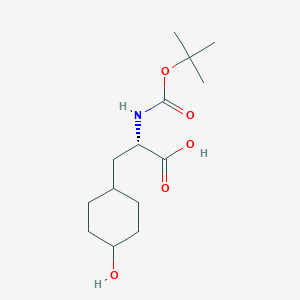
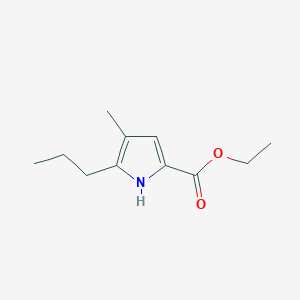
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole](/img/structure/B8350533.png)
